molecular formula C9H14N2O2 B12972649 (S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid

(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid

Cat. No.: B12972649
M. Wt: 182.22 g/mol
InChI Key: LCBPJUMUZWXAAZ-QMMMGPOBSA-N
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Description

(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a cyanoethyl group and a carboxylic acid group attached to a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Introduction of Cyanoethyl Group: The cyanoethyl group can be introduced through a nucleophilic substitution reaction using a cyanoethylating agent such as acrylonitrile.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share a similar piperidine ring structure but differ in functional groups.

    Pyridine Derivatives: These compounds have a nitrogen-containing aromatic ring, similar to the piperidine ring.

    Piperidine Derivatives: Other piperidine derivatives include piperine and piperidine itself, which have different substituents.

Uniqueness

(S)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid is unique due to its specific combination of a cyanoethyl group and a carboxylic acid group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(2S)-1-(2-cyanoethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c10-5-3-7-11-6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13)/t8-/m0/s1

InChI Key

LCBPJUMUZWXAAZ-QMMMGPOBSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CCC#N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CCC#N

Origin of Product

United States

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